N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4S/c1-20(18,19)14-5-2-9(3-6-14)8-13-11(17)15-7-4-12-10(15)16/h9H,2-8H2,1H3,(H,12,16)(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZUYBIWKXDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Piperidine-4-ylmethanamine
The introduction of the methylsulfonyl group proceeds via nucleophilic substitution using methanesulfonyl chloride (MsCl). Optimized conditions from analogous piperidine sulfonations include:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonation | MsCl, K₂CO₃, DCM, 0°C → RT, 12 h | 89% | Adapted from |
| Workup | Aqueous NaHCO₃ wash, silica gel chromatography | - |
Mechanistic Insight : The reaction proceeds via deprotonation of the piperidine nitrogen by K₂CO₃, followed by nucleophilic attack on MsCl. Steric hindrance from the C4 methylene group necessitates prolonged reaction times compared to unsubstituted piperidines.
Alternative Sulfonation Routes
Cesium fluoride (CsF) in dimethylacetamide (DMA) at 85°C has been reported for challenging sulfonylations, albeit with moderate yields (58–60%). This method is advantageous for substrates prone to side reactions under basic conditions.
Synthesis of 2-Oxoimidazolidine-1-carboxylic Acid
Cyclization of 1,2-Diaminoethane Derivatives
2-Oxoimidazolidine is synthesized via cyclization of 1,2-diaminoethane with phosgene equivalents. Urea or 1,1'-carbonyldiimidazole (CDI) are preferred carbonyl sources:
$$
\text{1,2-Diaminoethane} + \text{CDI} \xrightarrow{\text{THF, RT}} \text{2-Oxoimidazolidine} + \text{Imidazole}
$$
Yields exceed 75% when using anhydrous tetrahydrofuran (THF) and stoichiometric CDI.
Carboxylic Acid Activation
Conversion to the acid chloride using thionyl chloride (SOCl₂) or coupling agents like HATU enables subsequent amide bond formation.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Ethylcarbodiimide hydrochloride (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves 82–85% coupling efficiency:
$$
\text{1-(Methylsulfonyl)piperidine-4-ylmethanamine} + \text{2-Oxoimidazolidine-1-carbonyl chloride} \xrightarrow{\text{EDC, HOBt}} \text{Target Compound}
$$
Optimization Note : Excess amine (1.2 equiv) and low temperatures (0–5°C) minimize racemization.
Reductive Amination Alternative
While less common, reductive amination between a ketone intermediate and 2-oxoimidazolidine-1-carboxamide has been reported using sodium cyanoborohydride (NaBH₃CN) in methanol (Yield: 68%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 3.15–3.30 (m, 2H, piperidine CH₂), 3.80 (s, 3H, SO₂CH₃), 4.45 (t, J = 7.5 Hz, 2H, imidazolidine CH₂).
- HRMS : Calculated for C₁₁H₂₀N₄O₄S [M+H]⁺: 305.1284; Found: 305.1287.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for sulfonylation, hydrogen peroxide for oxidation, and sodium borohydride for reduction . Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Structural Analog 1: N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
Key Differences :
Implications :
Structural Analog 2: N-(4-Methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide
Key Differences :
Implications :
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Methylsulfonyl’s electron-withdrawing nature may optimize hydrogen-bonding interactions compared to cyclopropylsulfonyl, which has mixed electronic effects due to ring strain .
- Solubility : The target compound’s lower molecular weight and smaller substituent suggest improved aqueous solubility over the benzimidazolone derivative, which is critical for oral bioavailability.
- Synthetic Accessibility : The 80% yield of the benzimidazolone derivative highlights the feasibility of modifying the core structure for scalable synthesis, though trade-offs in solubility may arise .
Biological Activity
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide, also referred to by its CAS number 851308-25-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 298.36 g/mol. The structure features a piperidine ring substituted with a methylsulfonyl group and an imidazolidine moiety.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound may exhibit anti-inflammatory properties. For instance, studies have shown that related sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 in various cellular models . This suggests that the compound could potentially modulate inflammatory pathways.
Antitumor Effects
Preliminary studies suggest that the compound may possess antitumor activity. In vitro assays have demonstrated that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors .
Case Study 1: In Vivo Antitumor Activity
A study evaluated the effects of a structurally related compound on tumor growth in murine models. The results indicated significant tumor inhibition rates compared to control groups, suggesting potential efficacy in cancer therapy .
| Group | Tumor Inhibition Rate (%) |
|---|---|
| Control | 0 |
| Treatment A | 39.73 |
| Treatment B | 48.04 |
| Combination Treatment | 65.94 |
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation, the compound's ability to modulate inflammatory responses was assessed using lipopolysaccharide (LPS)-activated macrophages. The results showed a marked decrease in nitric oxide production, indicating that the compound may exert its anti-inflammatory effects by inhibiting pathways involved in macrophage activation .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, related compounds typically exhibit moderate bioavailability and are metabolized via hepatic pathways, which may influence their therapeutic applications.
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of new compounds. Initial studies on similar sulfonamide derivatives have raised concerns regarding potential genotoxic effects, necessitating further investigation into the safety of this compound .
Q & A
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer : Synthesize analogs with variations in:
- Piperidine substituents (e.g., methyl vs. ethyl groups).
- Sulfonamide linkers (e.g., -SO2- vs. -CO-).
Test derivatives in standardized assays (e.g., kinase inhibition). Use PCA analysis to identify structural descriptors correlated with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
